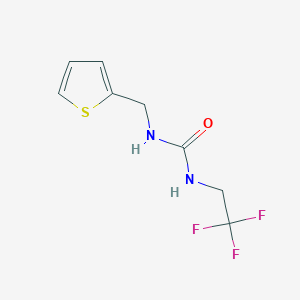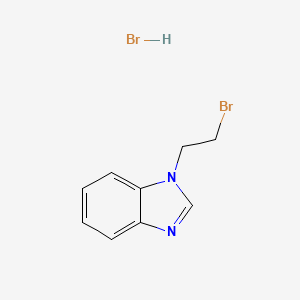![molecular formula C17H17FN6O3S B2548919 ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863458-82-6](/img/structure/B2548919.png)
ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C17H17FN6O3S and its molecular weight is 404.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anomalous Cyclization and Structural Modification
Ethyl acetoacetate derivatives, including structures related to ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate, have been studied for their ability to undergo anomalous cyclization, leading to the formation of various triazolo and pyrimidine derivatives. This process involves specific cleavage and rearrangement of molecular fragments in the substrate, indicating potential in synthetic organic chemistry for creating complex heterocyclic compounds (Erkin & Krutikov, 2007).
2. Synthesis of Diverse Heterocycles for Biological Applications
Research has shown the versatility of ethyl acetoacetate derivatives in synthesizing a variety of heterocycles, including triazolo[5,1-c]triazine and aminopyrazole derivatives. These compounds have been identified using advanced spectroscopic methods and tested for their potential as insecticidal agents, demonstrating the compound's utility in developing biologically active molecules (Fadda et al., 2017).
3. Antimicrobial Activity
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the target compound, have been synthesized and shown to possess significant in vitro antibacterial and antifungal activities. These findings suggest the potential use of these compounds in antimicrobial therapies, highlighting the compound's relevance in pharmaceutical research (Mostafa et al., 2008).
4. Potential in Antitumor Research
Amino acid ester derivatives containing structures similar to the target compound have been synthesized and shown to exhibit in vitro antitumor activity against certain cancer cell lines. This suggests a potential application of these compounds in cancer research, particularly in the development of new chemotherapeutic agents (Xiong et al., 2009).
5. Supramolecular Polymorphism and Antioxidant Properties
Research has demonstrated the ability of related compounds to form supramolecular polymorphs with distinct properties, including antioxidant activities. This suggests potential applications in materials science and as therapeutic agents due to their antioxidative properties (Chkirate et al., 2020).
Properties
IUPAC Name |
ethyl 2-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c1-2-27-14(26)7-19-13(25)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-5-3-4-6-12(11)18/h3-6,10H,2,7-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFZZAUFZJLHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

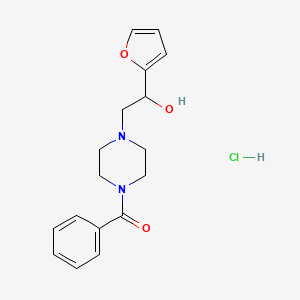
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)
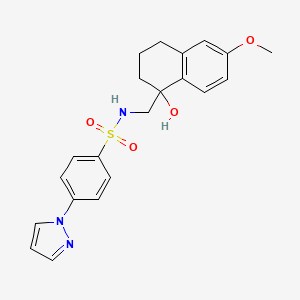
![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)
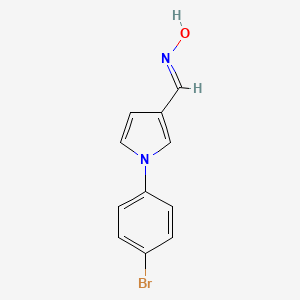
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

